molecular formula C10H12O B098370 7-Methylindan-4-ol CAS No. 16400-13-8

7-Methylindan-4-ol

Cat. No. B098370
CAS RN: 16400-13-8
M. Wt: 148.2 g/mol
InChI Key: XHMLXYGITDAGDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves controlled methylation and the use of tandem reaction sequences. For example, the synthesis of 7-methylguanine involves introducing a methyl group under controlled conditions, which affects the compound's function in polypeptide synthesis . Similarly, the synthesis of (-)-7-methylomuralide is achieved through a series of tandem reactions that establish the molecule's carbon framework and stereochemistry . These methods could potentially be adapted for the synthesis of 7-Methylindan-4-ol.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their function and properties. The papers discuss the confirmation of synthesized compounds' structures using spectroscopic methods such as IR, 1H NMR, and 13C NMR . These techniques could be employed to analyze the molecular structure of 7-Methylindan-4-ol once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the use of a bromine atom as a placeholder in the synthesis of 7-methyl-4-azaindole, which is later removed to form the final product . This approach could be insightful when considering the chemical reactions that 7-Methylindan-4-ol might undergo or be synthesized through.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Methylindan-4-ol are not directly reported, the papers do provide examples of how related compounds' properties are studied. For instance, the antibacterial activity of synthesized compounds is evaluated against various bacterial strains , and the practical synthesis of a CCR5 antagonist is developed with an emphasis on its oral activity . These studies suggest methods for analyzing the physical and chemical properties of 7-Methylindan-4-ol, such as biological activity assays or solubility tests.

Scientific Research Applications

Drug Synthesis and Bioactive Compound Evaluation

Research on compounds like 7-Methylindan-4-ol often explores their synthesis and potential as bioactive molecules. For example, studies on the synthesis of various bioactive compounds reveal methodologies that could be applicable to "7-Methylindan-4-ol," such as microwave-assisted synthesis, which is noted for its efficiency and environmental friendliness (Bhat, Shalla, & Dongre, 2015). These methodologies aim to develop compounds with potential antimicrobial, antifungal, or antitubercular activities, as seen in the synthesis and evaluation of derivatives with specific functional groups (Tandon et al., 2011).

Antimicrobial and Antifungal Activities

Several studies have identified compounds with promising antimicrobial and antifungal properties. For instance, endophytic fungi have been explored for their ability to produce bioactive compounds, such as 7-amino-4-methylcoumarin, which exhibits strong antibacterial and antifungal activities (Liu et al., 2008). These findings suggest a potential research direction for evaluating "7-Methylindan-4-ol" in similar bioactivity assays.

Enhancing Drug Delivery and Bioavailability

The development of prodrugs and novel drug delivery systems is a critical area of research, aimed at improving the bioavailability and therapeutic efficacy of pharmacologically active compounds. Studies on compounds like 7-chlorokynurenic acid and its esters highlight efforts to overcome the blood-brain barrier and enhance systemic availability through the synthesis of prodrugs (Bonina et al., 2000). Such strategies could theoretically be applicable to "7-Methylindan-4-ol," depending on its target therapeutic applications and chemical properties.

Safety And Hazards

7-Methylindan-4-ol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

7-methyl-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMLXYGITDAGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167690
Record name 7-Methylindan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylindan-4-ol

CAS RN

16400-13-8
Record name 2,3-Dihydro-7-methyl-1H-inden-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16400-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylindan-4-ol
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Record name 7-Methylindan-4-ol
Source EPA DSSTox
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Record name 7-methylindan-4-ol
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Record name 7-Methyl-4-indanol
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